N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine
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Overview
Description
N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes an isobutyl group and a methyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-isobutyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by subsequent functionalization to introduce the isobutyl and methyl groups . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and pyrazole oxides .
Scientific Research Applications
N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N3-isobutyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3,4-diamine: Similar in structure but lacks the isobutyl group.
3,5-Dimethyl-1H-pyrazole-4-amine: Another pyrazole derivative with different substituents.
Uniqueness
N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
1431964-69-0 |
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Molecular Formula |
C8H17ClN4 |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
1-methyl-3-N-(2-methylpropyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c1-6(2)4-10-8-7(9)5-12(3)11-8;/h5-6H,4,9H2,1-3H3,(H,10,11);1H |
InChI Key |
DQKAQOIFHBNDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C=C1N)C.Cl |
Origin of Product |
United States |
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